

chemical properties of methyl 2-(1H-1,2,4-triazol-1-yl)acetate

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Compound of Interest

Compound Name: methyl 2-(1H-1,2,4-triazol-1-yl)acetate

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An In-depth Technical Guide to the Chemical Properties of **Methyl 2-(1H-1,2,4-triazol-1-yl)acetate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound belonging to the 1,2,4-triazole class of molecules. This class is of significant interest in medicinal and agricultural chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including antifungal, antibacterial, antiviral, and anticancer properties.[1] The 1,2,4-triazole moiety is a key pharmacophore in several commercially successful antifungal drugs, such as fluconazole and itraconazole.[2] These compounds typically function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3] This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, and biological context of **methyl 2-(1H-1,2,4-triazol-1-yl)acetate**.

Chemical Properties

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a small molecule featuring a 1,2,4-triazole ring N-substituted with a methyl acetate group. Its chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	106535-16-4	[4][5]
Molecular Formula	C ₅ H ₇ N ₃ O ₂	[4][6]
Molecular Weight	141.12 g/mol	[4]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
Storage Conditions	Store at -4°C for short-term (1-2 weeks), and -20°C for long-term (1-2 years).	[4]

Spectroscopic Data

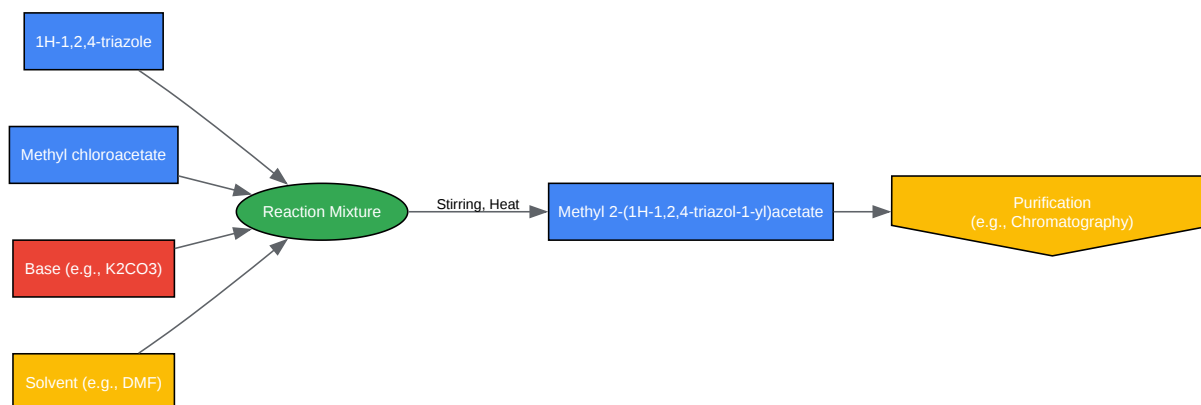
Detailed spectroscopic data for **methyl 2-(1H-1,2,4-triazol-1-yl)acetate** is not extensively published. However, based on the known spectral characteristics of similar 1,2,4-triazole derivatives, the following data can be anticipated.[1][7]

Technique	Expected Data
^1H NMR	Expected signals would include a singlet for the methyl protons (~3.7 ppm), a singlet for the methylene protons (~5.0-5.3 ppm), and two singlets for the triazole ring protons (~8.0 and ~8.5 ppm).
^{13}C NMR	Expected signals would include the methyl carbon (~52 ppm), the methylene carbon (~50-55 ppm), two signals for the triazole ring carbons (~145 and ~152 ppm), and a signal for the carbonyl carbon (~168 ppm).
IR Spectroscopy	Characteristic peaks would include C-H stretching (aliphatic and aromatic), a strong C=O stretching band for the ester (~1750 cm^{-1}), and C=N and C-N stretching bands for the triazole ring.
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ would be expected at m/z 141. The fragmentation pattern would likely involve the loss of the methoxycarbonyl group ($-\text{COOCH}_3$) or cleavage of the acetate side chain. ^[2]

Synthesis and Purification

A common method for the synthesis of N-alkylated triazoles involves the reaction of the parent triazole with a halo-ester in the presence of a base.^[8]

Synthetic Workflow



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Caption: General workflow for the synthesis of **methyl 2-(1H-1,2,4-triazol-1-yl)acetate**.

Experimental Protocol: Synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)acetate

This is a representative protocol based on general methods for N-alkylation of triazoles.

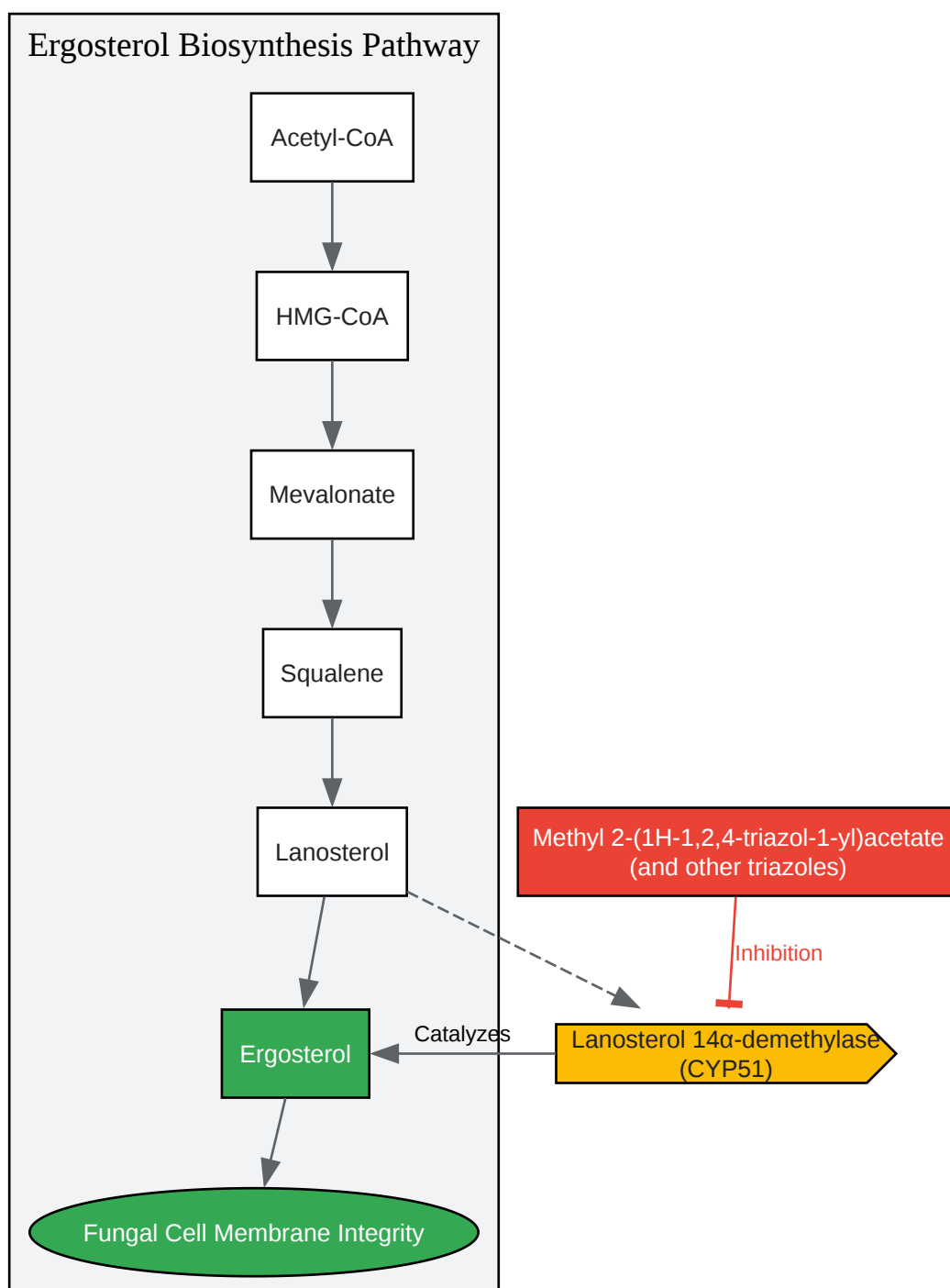
- **Reaction Setup:** To a solution of 1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).
- **Addition of Reagent:** To the stirred suspension, add methyl chloroacetate (1.1 eq) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Dilute the filtrate with water and extract with a suitable organic solvent such as ethyl acetate.

- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

Biological Activity

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

1,2,4-Triazole derivatives are well-known for their antifungal activity, which primarily stems from the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase.^[3] This enzyme is crucial in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.



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Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.

Antifungal Activity

While specific antifungal activity data for **methyl 2-(1H-1,2,4-triazol-1-yl)acetate** is not readily available in the literature, numerous studies have demonstrated the potent antifungal activity of structurally similar 1,2,4-triazole derivatives against a wide range of fungal pathogens. For context, the Minimum Inhibitory Concentration (MIC) values for some related triazole compounds are presented below.

Compound	Fungal Species	MIC (µg/mL)
Fluconazole	Candida albicans	0.25 - 1.0
Itraconazole	Aspergillus fumigatus	0.25 - 1.0
Voriconazole	Candida krusei	0.03 - 0.25

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (Representative Protocol)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

- Preparation of Inoculum: Prepare a standardized inoculum of the fungal strain to be tested, adjusted to a concentration of $0.5-2.5 \times 10^3$ cells/mL in RPMI-1640 medium.
- Preparation of Drug Dilutions: Prepare a series of twofold dilutions of **methyl 2-(1H-1,2,4-triazol-1-yl)acetate** in a 96-well microtiter plate using RPMI-1640 medium. The final concentrations should typically range from 0.03 to 64 µg/mL.
- Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
- Incubation: Incubate the plates at 35 °C for 24-48 hours.
- Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically $\geq 50\%$ inhibition) compared to the growth control.

Conclusion

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a compound of interest due to its structural similarity to known biologically active 1,2,4-triazole derivatives. While specific experimental data on its physicochemical properties and biological activity are not widely published, this guide provides a comprehensive overview of its expected characteristics based on the well-established chemistry of this class of compounds. The provided synthetic and analytical protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development who are interested in exploring the potential of this and related molecules.

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